molecular formula C8H6BrFO2 B1294249 3-Bromo-2-fluorophenylacetic acid CAS No. 1375964-39-8

3-Bromo-2-fluorophenylacetic acid

Cat. No.: B1294249
CAS No.: 1375964-39-8
M. Wt: 233.03 g/mol
InChI Key: PAWQVTBBRAZDMG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylacetic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by bromination and fluorination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Substitution Reactions: Formation of substituted phenylacetic acids or phenylacetamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenylacetic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 2-Bromo-3-fluorophenylacetic acid
  • 3-Bromo-4-fluorophenylacetic acid
  • 2-Fluoro-3-chlorophenylacetic acid

Comparison: 3-Bromo-2-fluorophenylacetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQVTBBRAZDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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